Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate
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Overview
Description
Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate typically involves the esterification of 6-chloro-2-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 6-chloro-2-methylpyridine-3-carboxylic acid and ethanol.
Substitution: Various substituted pyridine derivatives.
Reduction: Ethyl 2-(6-chloro-2-methylpyridin-3-YL)ethanol.
Scientific Research Applications
Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Comparison with Similar Compounds
Ethyl 2-(6-chloro-2-methylpyridin-3-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Lacks the methyl group on the pyridine ring.
Ethyl 2-(6-methylpyridin-3-YL)acetate: Lacks the chlorine atom on the pyridine ring.
Ethyl 2-(2-methylpyridin-3-YL)acetate: Lacks the chlorine atom and has a different substitution pattern on the pyridine ring.
The presence of both chlorine and methyl groups on the pyridine ring in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-2-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)12-7(8)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
RZGSQNCBVZMVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(C=C1)Cl)C |
Origin of Product |
United States |
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